molecular formula C11H13NO3 B1196299 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid CAS No. 62134-48-9

4-[(3-Methylphenyl)amino]-4-oxobutanoic acid

Cat. No. B1196299
CAS RN: 62134-48-9
M. Wt: 207.23 g/mol
InChI Key: VRJAEQGSNATVEE-UHFFFAOYSA-N
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Description

4-[(3-Methylphenyl)amino]-4-oxobutanoic acid is a compound that has garnered attention due to its interesting chemical and physical properties. Research has explored various aspects of this molecule, including its synthesis, molecular structure, and potential applications due to its unique characteristics.

Synthesis Analysis

The synthesis of 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid involves ring opening reactions and characterization techniques such as FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single crystal X-ray diffraction. These processes confirm the structure and purity of the compound (Nayak et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid has been detailed through studies involving single crystal X-ray diffraction, revealing its crystal structure and vibrational wavenumbers computed using HF and DFT methods. These studies offer insights into the molecule's stability, charge transfer, and interactions within its structure (Raju et al., 2015).

Chemical Reactions and Properties

Research has identified various chemical reactions associated with 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid, including its synthesis from itaconic anhydride and 3-aminoacetophenone. The compound exhibits intermolecular hydrogen bonds forming chains, which contribute to its thermal stability and chemical reactivity (Nayak et al., 2014).

Physical Properties Analysis

The physical properties of 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid, including its thermal stability and wavelength absorption, have been characterized through techniques like TGA, DTA, and UV-Vis spectrophotometry. These properties indicate the compound's stability and potential for various applications (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid, such as its reactivity and potential for charge transfer, have been explored through computational methods like DFT. These studies highlight the molecule's stability arising from hyper-conjugative interactions and charge delocalization, further detailed by HOMO and LUMO analysis and molecular electrostatic potential mapping (Raju et al., 2015).

Scientific Research Applications

  • Spectroscopic Analysis and Molecular Structure : A study by Rahul Raju et al. (2015) focused on the synthesis of a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. The research involved analyzing its structure using IR, NMR, and X-ray diffraction studies. They investigated its vibrational wavenumbers, molecular electrostatic potential, and hyper-conjugative interactions, highlighting its potential in spectroscopic applications.

  • Molecular Docking and Biological Activities : The study by K. Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of 4-oxobutanoic acid. Their findings suggest that these compounds could inhibit Placenta growth factor (PIGF-1) and potentially have pharmacological importance.

  • Crystallography and Hydrogen Bond Analysis : The work by P. Nayak et al. (2013) on a derivative, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, involved analyzing its crystalline structure. The study provided insights into the hydrogen bonding and molecular interactions within the crystal.

  • Thermal Analysis and UV-Vis Spectroscopy : Another study by P. Nayak et al. (2014) focused on the synthesis and characterization of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. This research included thermal analysis and UV-Vis spectroscopy, contributing to our understanding of the stability and optical properties of such compounds.

  • Nonlinear Optical Properties : In the field of nonlinear optics, the study by Minggui Chen et al. (2013) on a surfactant derivative of 4-oxobutanoic acid highlighted its potential application in forming large-diameter premicellar aggregations, which is significant for material science and optics.

  • Pharmacological and Biological Studies : The research by Nikhil Khurana et al. (2018) investigated the effects of a succinamic acid derivative, which is structurally related to 4-oxobutanoic acid, as a potential anti-diabetic agent in experimental rats. This study contributes to the understanding of these compounds in a pharmacological context.

properties

IUPAC Name

4-(3-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJAEQGSNATVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354094
Record name 4-[(3-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methylphenyl)amino]-4-oxobutanoic acid

CAS RN

62134-48-9
Record name 4-[(3-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(M-TOLYL)SUCCINAMIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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